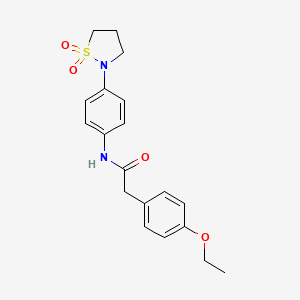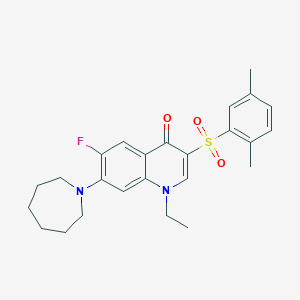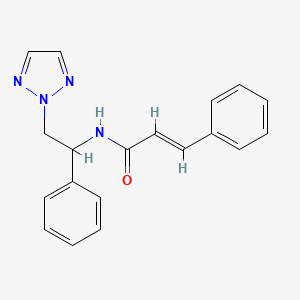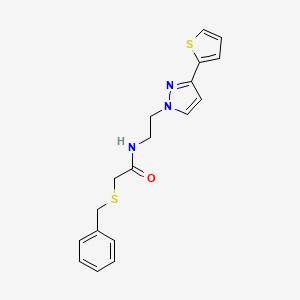
(3-((6-Méthylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic chemical entity with a complex structure comprising pyridazine, pyrrolidine, and thiadiazole moieties
Applications De Recherche Scientifique
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone finds applications in several research domains:
Chemistry: As a precursor in the synthesis of complex organic molecules and as a reagent in studying reaction mechanisms.
Biology: In biochemical assays for enzyme inhibition studies due to its potential binding affinity with various biological targets.
Medicine: Exploration as a candidate for drug development, especially for targeting specific enzymes or receptors.
Industry: Utilized in the formulation of specialized materials, potentially impacting polymer science and nanotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 6-Methylpyridazine and 4-propyl-1,2,3-thiadiazole.
Formation of Intermediates: The 6-Methylpyridazine is functionalized with a hydroxyl group to form 6-Methylpyridazin-3-ol.
Coupling Reaction: The pyrrolidine moiety is attached to the functionalized pyridazine via an ether linkage.
Final Assembly: The (4-propyl-1,2,3-thiadiazol-5-yl)methanone is introduced to the pyrrolidine intermediate, completing the synthesis under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production may employ streamlined and optimized synthetic routes, often utilizing catalysts to enhance reaction efficiency and yield:
Catalysts: Use of organometallic catalysts to facilitate coupling reactions.
Continuous Flow Systems: Employing continuous flow reactors to improve reaction control and scalability.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation, particularly at the methyl and propyl groups, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions may target the nitrogen atoms within the pyridazine or thiadiazole rings.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as KMnO₄ or H₂O₂.
Reduction: Reducing agents like LiAlH₄ or NaBH₄.
Substitution: Reagents such as halides (e.g., Br₂, I₂) for electrophilic substitution, or nucleophiles (e.g., NaOH, KCN) for nucleophilic substitution.
Major Products Formed
Oxidation Products: Alcohols and carboxylic acids derived from methyl and propyl groups.
Reduction Products: Amine derivatives from pyridazine and thiadiazole.
Substitution Products: Various substituted derivatives depending on the reagents used.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets through several pathways:
Enzyme Inhibition: The structure allows binding to the active sites of enzymes, blocking substrate access and thus inhibiting enzyme activity.
Receptor Binding: May interact with cellular receptors, altering signal transduction pathways.
Pathways Involved: Includes pathways like oxidative phosphorylation and signal transduction cascades related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
(3-((6-Ethylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-ethyl-1,2,3-thiadiazol-5-yl)methanone
Uniqueness
This compound is unique due to its combination of pyridazine and thiadiazole with the pyrrolidine ring, imparting specific binding properties and reactivity. The presence of the 4-propyl group on the thiadiazole ring enhances its hydrophobic interactions, potentially improving its efficacy in biological systems compared to similar compounds with different alkyl substituents.
Propriétés
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-3-4-12-14(23-19-17-12)15(21)20-8-7-11(9-20)22-13-6-5-10(2)16-18-13/h5-6,11H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYPCBJVOOCPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2438106.png)



![methyl 2-[2-(2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate](/img/structure/B2438114.png)
![2-Cyano-N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2438117.png)
![2-[(1-But-3-enylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2438118.png)

